REACTION_CXSMILES
|
[C:1]([CH2:9][C:10]([O:12]CC)=O)(=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[NH2:15][C:16]([NH2:18])=[S:17].C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>CC1C=CC(C)=CC=1>[N:5]1[CH:6]=[CH:7][C:2]([C:1]2[NH:18][C:16](=[S:17])[NH:15][C:10](=[O:12])[CH:9]=2)=[CH:3][CH:4]=1 |f:2.3|
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=NC=C1)(=O)CC(=O)OCC
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Name
|
|
Quantity
|
5.94 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CC=1C=CC(=CC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 12-16 h
|
Duration
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14 (± 2) h
|
Type
|
CUSTOM
|
Details
|
with continuous removal of water (0.5 ml)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
a dark brown solid was filtered
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
was removed by trituration with hot water (20-30 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C1=CC(NC(N1)=S)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |